molecular formula C28H20ClN3O5S2 B11088950 2-({2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-({2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11088950
M. Wt: 578.1 g/mol
InChI Key: BLZKLVQHFDCCFS-UHFFFAOYSA-N
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Description

2-({2-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-2-OXOETHYL}SULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-2-OXOETHYL}SULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Furyl Group: This involves the reaction of 2-chloro-4-nitrophenol with a suitable furan derivative under specific conditions to form the furyl group.

    Oxidation and Sulfanylation: The intermediate product undergoes oxidation followed by sulfanylation to introduce the sulfanyl group.

    Cyclization: The final step involves cyclization to form the tetrahydrobenzothieno[2,3-d]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({2-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-2-OXOETHYL}SULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

2-({2-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-2-OXOETHYL}SULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({2-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-2-OXOETHYL}SULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: A simpler compound with similar functional groups.

    2-Chloro-4-nitroanisole: Another related compound with a methoxy group instead of a furyl group.

    5-Chloro-2-nitropyridine: A compound with a similar nitro and chloro substitution pattern.

Uniqueness

2-({2-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-2-OXOETHYL}SULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to its complex structure, which combines multiple functional groups and a fused ring system. This complexity provides a wide range of potential chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H20ClN3O5S2

Molecular Weight

578.1 g/mol

IUPAC Name

2-[2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H20ClN3O5S2/c29-20-14-17(32(35)36)10-11-18(20)22-12-13-23(37-22)21(33)15-38-28-30-26-25(19-8-4-5-9-24(19)39-26)27(34)31(28)16-6-2-1-3-7-16/h1-3,6-7,10-14H,4-5,8-9,15H2

InChI Key

BLZKLVQHFDCCFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=C(O5)C6=C(C=C(C=C6)[N+](=O)[O-])Cl

Origin of Product

United States

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